molecular formula C17H14N2O5S B2693102 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 921797-00-4

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2693102
CAS RN: 921797-00-4
M. Wt: 358.37
InChI Key: DMVDLPXNMRQJFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the benzofuran and thiazole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a benzofuran ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel heterocyclic compounds derived from substances like N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are synthesized for various scientific applications. These include the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, primarily for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Applications

  • Derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. Certain derivatives have shown effectiveness against Gram-negative bacteria and fungi, indicating potential applications in treating bacterial and fungal infections (Alhameed et al., 2019).

Pharmacological Properties

  • The synthesis of analogs and derivatives of this compound has been explored for their potential pharmacological applications. These include exploration in areas like serotonin receptor antagonism, which has implications in treating conditions like depression and gastrointestinal disorders (Cui et al., 2019).

Antioxidative and Anti-inflammatory Potential

  • Research into the antioxidative and anti-inflammatory potential of derivatives of this compound has been conducted. These studies suggest that certain derivatives may have beneficial effects in managing oxidative stress and inflammation, which are key factors in various chronic diseases (Cindrić et al., 2019).

Potential in Cancer Research

  • Some derivatives of this compound exhibit antiproliferative properties, indicating potential utility in cancer research. These compounds have shown activity against various cancer cell lines, suggesting their possible use in developing new anticancer therapies (Cui et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-21-12-4-2-3-10-7-13(24-15(10)12)11-9-25-17(18-11)19-16(20)14-8-22-5-6-23-14/h2-4,7-9H,5-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVDLPXNMRQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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